![molecular formula C10H8N4O2 B14333158 2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole CAS No. 106917-45-7](/img/structure/B14333158.png)
2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a pyrrole ring. The compound is notable for its vibrant color, which is attributed to the presence of the nitrophenyl group. This compound is part of the azo dye family, which is widely used in various industries due to their vivid colors and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This is achieved by treating 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3H-pyrrole under basic conditions to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
化学反应分析
Types of Reactions
2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 2-[(E)-(4-Aminophenyl)diazenyl]-3H-pyrrole.
Oxidation: Pyrrole-2,3-diones.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
作用机制
The mechanism of action of 2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The diazenyl group can also participate in redox reactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole can be compared with other azo compounds such as:
2-[(E)-(4-Nitrophenyl)diazenyl]phenol: Similar in structure but with a phenol group instead of a pyrrole ring.
2-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol: Contains a naphthol group, leading to different chemical properties and applications.
4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol: Features a chlorophenyl group, which affects its reactivity and uses.
The uniqueness of this compound lies in its combination of the pyrrole ring and the nitrophenyl diazenyl group, which imparts specific chemical and biological properties that are distinct from other azo compounds.
属性
CAS 编号 |
106917-45-7 |
|---|---|
分子式 |
C10H8N4O2 |
分子量 |
216.20 g/mol |
IUPAC 名称 |
(4-nitrophenyl)-(3H-pyrrol-2-yl)diazene |
InChI |
InChI=1S/C10H8N4O2/c15-14(16)9-5-3-8(4-6-9)12-13-10-2-1-7-11-10/h1,3-7H,2H2 |
InChI 键 |
IPUAWNBYEYKIIO-UHFFFAOYSA-N |
规范 SMILES |
C1C=CN=C1N=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)

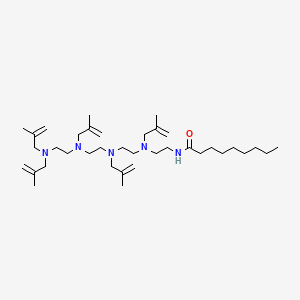
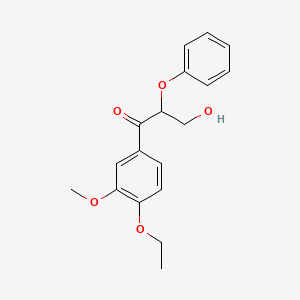
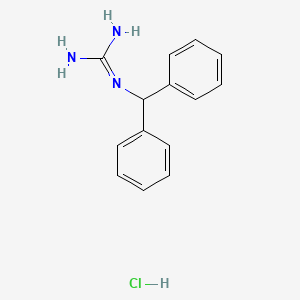
![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
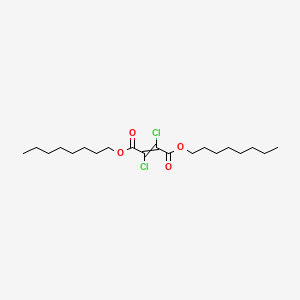
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)


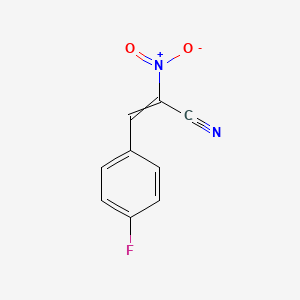
![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
